D&C Red No. 7

Übersicht

Beschreibung

Lithol Rubine BK (E-180) is a red mono azo dye, authorized as a food additive by the European Union. It belongs to the class of food dyes, which are used to give colorless foodstuffs a more characteristic appearance as well as to change the original colors to preferred artificial ones. E-180 is reported to be used in edible cheese rind, following the Quantum Satis (QS) principle.

This product is provided by Sigma-Aldrich as a neat standard for the precise quality control of food products. In the European Union, E numbers are used as codes for food color additives. E numbers 100-199 include not only artificial food colors derived from petroleum, but also natural additives originating from sources such as vegetables, insects, or mixtures made from natural foodstuffs.

Wirkmechanismus

Lithol Rubin BCA, also known as D&C Red No. 7 or Brilliant Carmine 6B, is a compound frequently utilized in the cosmetics industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

As an azo dye pigment, Lithol Rubin BCA primarily targets the color cosmetics to give them a finishing touch . It is found in eye shadows, lipsticks, and blushes, which complete the face and even out the tone .

Mode of Action

The distinctive azo group of Lithol Rubin BCA is easily converted into hydrazone under the effect of pH . This conversion plays a crucial role in the compound’s interaction with its targets.

Biochemical Pathways

The red-shift and conjugation range of Lithol Rubin BCA’s molecular structure increase in an acidic solution . This change in the molecular structure at various pH levels is a key aspect of the biochemical pathways affected by Lithol Rubin BCA.

Pharmacokinetics

The pharmacokinetics of Lithol Rubin BCA involve its dispersibility in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media . The influence of solvent on the dispersibility of Lithol Rubin BCA is a significant factor in its ADME properties.

Result of Action

The molecular and cellular effects of Lithol Rubin BCA’s action are evident in the changes it induces in the molecular structure and dispersion stability of the compound. The compound’s powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases .

Action Environment

The action environment significantly influences the compound’s action, efficacy, and stability. The addition of various surfactants or cationic polymers can extensively alter the dispersion stability of the Lithol Rubin BCA dispersion . For instance, the addition of a nonionic surfactant may reduce the rate of particle aggregation by spatial resistance . An anionic surfactant can prevent particle collisions using electrostatic repulsion . Yet, cationic polymerization, through possible spatial resistance and electrostatic repulsion, can effectively improve the dispersion stability of Lithol Rubin BCA in aqueous medium .

Biochemische Analyse

Biochemical Properties

Lithol Rubin BCA is a complex molecule with a high surface energy . It is not easily dispersed and remains stable in aqueous media . The molecular structure of Lithol Rubin BCA undergoes a red-shift and an increase in the conjugation range in an acidic solution

Molecular Mechanism

It is known that the molecular structure of Lithol Rubin BCA changes at various pH levels

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithol Rubin BCA can change over time. For example, the size of Lithol Rubin BCA powder particles decreases significantly after being exposed to ethanol

Biologische Aktivität

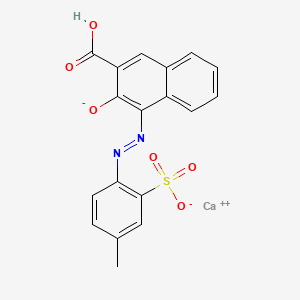

D&C Red No. 7, also known as calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid, is a synthetic azo dye primarily used in pharmaceuticals and cosmetics. This article reviews the biological activity of D&C Red No. 7, focusing on its chemical properties, regulatory status, potential toxicity, and relevant research findings.

D&C Red No. 7 has the following chemical structure:

- Chemical Formula : C₁₈H₁₂CaN₂O₆S

- CAS Number : 5281-04-9

The compound is classified as an azo dye, characterized by the presence of the azo group (-N=N-), which imparts its vibrant color properties. It is synthesized through the diazotization of 2-amino-5-methylbenzenesulfonic acid and subsequent coupling with 3-hydroxy-2-naphthalenecarboxylic acid in the presence of calcium chloride .

Regulatory Status

D&C Red No. 7 is regulated by the FDA and is permanently listed as a color additive requiring certification for use in drugs and cosmetics. The maximum allowable concentration in drug products is limited to 5 mg per daily dose. The dye must meet specific purity criteria, including limits on heavy metals and other impurities .

Non-Toxicity

Research indicates that D&C Red No. 7 exhibits non-toxic characteristics when used within regulated limits. The FDA report states that it has no significant physiological activity and is considered safe for use in cosmetics and pharmaceuticals at specified concentrations .

Sensitization Studies

A study conducted to evaluate dermal sensitization potential indicated that D&C Red No. 7 did not elicit significant allergic reactions in test subjects when applied topically within recommended concentrations. This suggests a low potential for skin sensitization, supporting its safety profile in cosmetic formulations .

Stability and Decomposition

Stability studies have shown that D&C Red No. 7 remains stable in various solvents over extended periods. For instance, a solution of D&C Red No. 7 in water demonstrated no significant decomposition over seven days, indicating its reliability as a colorant in formulations .

Quantitative Analysis

Recent research has focused on the identification and quantification of related compounds within D&C Red No. 7 using advanced chromatographic techniques. These studies aim to ensure compliance with safety regulations by accurately measuring levels of potentially harmful impurities such as p-toluidine, which can be present due to manufacturing processes .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid |

| CAS Number | 5281-04-9 |

| Regulatory Status | FDA approved; maximum use limit: 5 mg/day in drugs |

| Toxicity | Non-toxic; low sensitization potential |

| Stability | Stable in water; no significant decomposition observed |

Wissenschaftliche Forschungsanwendungen

Regulatory Status

D&C Red No. 7 is permanently listed as a color additive by the U.S. Food and Drug Administration (FDA), which mandates certification for its use. It is permitted in drugs and cosmetics but with specific restrictions on the daily dosage in pharmaceuticals (not to exceed 5 mg) and general good manufacturing practices (GMP) in cosmetics . The dye is not allowed for use in products applied to the eye area.

Applications

1. Cosmetics

- D&C Red No. 7 is primarily used in cosmetic formulations such as lipsticks, nail polishes, and blushes. Its vibrant hue enhances the aesthetic appeal of these products.

- It is often found in formulations at concentrations that comply with GMP guidelines .

2. Pharmaceuticals

- In pharmaceutical preparations, D&C Red No. 7 serves as a coloring agent for tablets and capsules, contributing to product identification and branding.

- The dye's use in drugs is regulated to ensure safety and efficacy, with strict limits on the amount that can be included .

3. Hair Dyes

- D&C Red No. 7 is utilized as a colorant in semi-permanent hair dyes. Studies indicate low dermal absorption potential, which contributes to its perceived safety for topical applications .

Safety Assessments

The safety of D&C Red No. 7 has been evaluated by various expert panels:

- Toxicity Studies : In animal studies, the maximum nonlethal dose was identified as 300 mg/kg, with a no observed effect level (NOEL) of 50 mg/kg/day for subchronic exposure .

- Sensitization Potential : The dye has been classified as a moderate sensitizer in animal studies, indicating that it may cause allergic reactions in some individuals .

- Genotoxicity : While some studies reported mutagenic effects under certain conditions, the overall consensus is that D&C Red No. 7 presents a low risk of genotoxicity when used appropriately .

Case Studies

1. Allergic Reactions to Color Additives

A case study documented an allergic hypersensitivity reaction in a patient after consuming products containing various color additives, including those with D&C Red No. 40 (a related dye). Although the patient experienced throat closure after consuming certain beverages, subsequent tests indicated no reaction to McCormick® red food coloring containing D&C Red No. 40 .

2. Consumer Product Safety

Research conducted on consumer products containing color additives has highlighted concerns regarding potential allergic reactions and sensitivities among users. Products containing D&C Red No. 7 must carry appropriate caution statements to inform consumers about possible sensitivities .

Comparative Data Table

| Application Area | Specific Uses | Regulatory Status | Safety Notes |

|---|---|---|---|

| Cosmetics | Lipsticks, nail polishes | Permitted under GMP | Moderate sensitizer; low dermal absorption |

| Pharmaceuticals | Tablets, capsules | Daily dose limit (5 mg) | Evaluated for toxicity; NOEL at 50 mg/kg/day |

| Hair Dyes | Semi-permanent colorants | Approved for topical use | Low risk of genotoxicity; moderate sensitizer |

Eigenschaften

IUPAC Name |

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTQVMXMKVTIRC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12CaN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027594, DTXSID30967273, DTXSID201045895 | |

| Record name | C.I. Pigment Red 57, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 3‐hydroxy‐4‐[(1E)‐2‐(4‐methyl‐2‐ sulfonatophenyl)diazen‐1‐yl]naphthalene‐2‐ carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5281-04-9, 5281-09-4 | |

| Record name | D & C Red No. 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 57, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECW0LZ41X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.